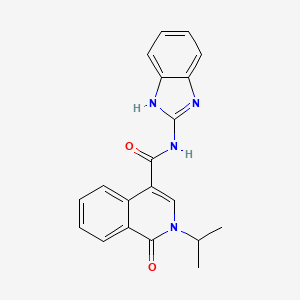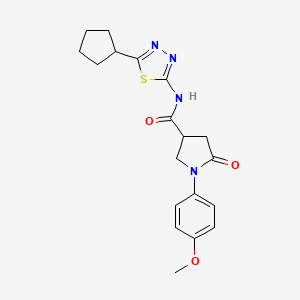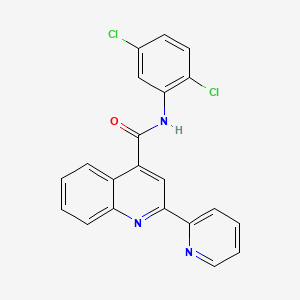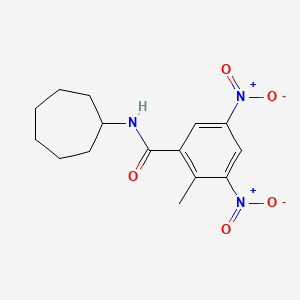![molecular formula C18H20N2O B11020250 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone CAS No. 273216-77-6](/img/structure/B11020250.png)
3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジヒドロキノリン-1(2H)-イル[4-(ジメチルアミノ)フェニル]メタノンは、キノリン誘導体とジメチルアミノフェニル基が結合した有機化合物です。
製造方法
合成ルートと反応条件
3,4-ジヒドロキノリン-1(2H)-イル[4-(ジメチルアミノ)フェニル]メタノンの合成は、通常、以下の手順を伴います。
キノリンコアの形成: キノリンコアは、アニリン誘導体、アルデヒド、およびアルケンを環状付加反応させるPovarov反応によって合成できます。
ジメチルアミノ基の導入: ジメチルアミノ基は、ジメチルアミンを用いた求核置換反応によって導入できます。
カップリング反応: 最終段階では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング剤を用いて、温和な条件下でキノリン誘導体とジメチルアミノフェニル基をカップリングします。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成ルートの最適化を伴う可能性があります。これには、反応効率とスケーラビリティを高めるための連続フローリアクターの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Coupling Reaction: The final step involves coupling the quinoline derivative with the dimethylaminophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
反応の種類
酸化: この化合物は、特にキノリンコアにおいて、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いた酸化反応を受けます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのジメチルアミン。
主要な生成物
酸化: 酸化されたキノリン誘導体。
還元: 還元されたキノリン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換されたキノリン誘導体。
科学研究への応用
化学
化学において、3,4-ジヒドロキノリン-1(2H)-イル[4-(ジメチルアミノ)フェニル]メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新規化合物の開発が可能になります。
生物学
生物学研究では、この化合物は、潜在的な生物活性を有するため、酵素相互作用や受容体結合を研究するためのプローブとして使用できます。また、生物活性分子の合成のための前駆体としても役立つ可能性があります。
医学
医薬品化学において、この化合物の誘導体は、抗炎症作用、抗菌作用、抗癌作用など、潜在的な治療効果について調査されています。
産業
産業セクターでは、この化合物は、構造的多様性と安定性により、ポリマーや染料などの新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its structural versatility and stability.
作用機序
3,4-ジヒドロキノリン-1(2H)-イル[4-(ジメチルアミノ)フェニル]メタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。キノリンコアはDNAにインターカレーションすることができ、ジメチルアミノ基は水素結合と静電相互作用を通じて結合親和性を高めることができます。これらの相互作用は、生物学的経路を調節し、化合物の観察された効果につながります。
類似化合物の比較
類似化合物
キノリン: ジメチルアミノフェニル基を欠いている、類似の構造コアを持つより単純なアナログ。
4-(ジメチルアミノ)ベンゾフェノン: キノリンコアを欠いている、ジメチルアミノフェニル基を含む。
3,4-ジヒドロキノリン-1(2H)-オン: 類似のキノリンコアを持つが、置換基が異なる関連化合物。
独自性
3,4-ジヒドロキノリン-1(2H)-イル[4-(ジメチルアミノ)フェニル]メタノンは、キノリンコアとジメチルアミノフェニル基の組み合わせにより、ユニークです。この二重の機能は、多様な化学反応性と潜在的な生物活性を可能にし、研究および産業応用にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the dimethylaminophenyl group.
4-(Dimethylamino)benzophenone: Contains the dimethylaminophenyl group but lacks the quinoline core.
3,4-Dihydroquinolin-1(2H)-one: A related compound with a similar quinoline core but different substituents.
Uniqueness
3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone is unique due to the combination of the quinoline core and the dimethylaminophenyl group. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
273216-77-6 |
|---|---|
分子式 |
C18H20N2O |
分子量 |
280.4 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinolin-1-yl-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C18H20N2O/c1-19(2)16-11-9-15(10-12-16)18(21)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,5,7,13H2,1-2H3 |
InChIキー |
LEHWJTKGWJAYCI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11020172.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11020177.png)

![5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11020184.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11020185.png)




![1-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11020223.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11020229.png)
![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine](/img/structure/B11020233.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11020234.png)
![1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11020243.png)
